1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester: is a chemical compound with the molecular formula C11H17NO5 and a molecular weight of 243.26 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a carboxylic acid ester and a ketone group. It is commonly used in various chemical and pharmaceutical applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester can be synthesized through several methods. One common approach involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperazine. This intermediate is then reacted with oxalyl chloride to introduce the ketone group, followed by esterification with tert-butanol to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Chemistry: 1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester is used as a building block in organic synthesis. Its functional groups allow for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules .
Medicine: Pharmaceutical applications include the development of drugs targeting specific enzymes and receptors. Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In industrial applications, this compound is used in the synthesis of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester and ketone groups allow for the formation of hydrogen bonds and other interactions with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- Carbonic acid, 5,6-dihydro-5-oxo-2H-pyran-2-yl 1,1-dimethylethyl ester
Uniqueness: 1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and reactivity, making it a valuable compound in various fields .
Properties
Molecular Formula |
C10H15N2O5- |
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Molecular Weight |
243.24 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/p-1 |
InChI Key |
PYQDNNRESXVUND-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)[O-] |
Origin of Product |
United States |
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